molecular formula C14H9NO3 B7628112 5-Quinolin-7-ylfuran-2-carboxylic acid

5-Quinolin-7-ylfuran-2-carboxylic acid

Cat. No.: B7628112
M. Wt: 239.23 g/mol
InChI Key: GHTDETHHHSHXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Quinolin-7-ylfuran-2-carboxylic acid, commonly known as QFCA, is a heterocyclic compound that has been used in various scientific studies due to its unique chemical properties. QFCA is a derivative of quinoline, which is a nitrogen-containing heterocyclic compound that has been widely used in medicinal chemistry due to its diverse pharmacological activities.

Mechanism of Action

The mechanism of action of QFCA is not fully understood. However, it has been suggested that QFCA exerts its pharmacological activities through the inhibition of various enzymes and proteins involved in cellular processes. For example, QFCA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
QFCA has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit antibacterial activity. QFCA has also been shown to exhibit antioxidant activity and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

QFCA has several advantages as a compound for scientific research. It is easy to synthesize, has high purity and yield, and exhibits diverse pharmacological activities. However, there are also some limitations to using QFCA in lab experiments. For example, its mechanism of action is not fully understood, and its pharmacokinetic properties are not well characterized.

Future Directions

There are several future directions for the study of QFCA. One area of research is the development of new synthetic methods for QFCA and its derivatives. Another area of research is the characterization of its pharmacokinetic properties and the optimization of its pharmacological activities. Additionally, QFCA has potential applications in the development of new fluorescent probes for the detection of metal ions in biological systems. Overall, the study of QFCA has the potential to lead to the development of new therapeutic agents and diagnostic tools for various diseases.

Synthesis Methods

The synthesis of QFCA involves the reaction of 2-furoic acid with 5-aminooxazole in the presence of a catalyst. The resulting intermediate is then reacted with 7-bromoquinoline to produce QFCA. The synthesis of QFCA has been optimized to yield high purity and yield, making it a suitable compound for scientific research.

Scientific Research Applications

QFCA has been used in various scientific studies due to its unique chemical properties. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. QFCA has also been used as a fluorescent probe for the detection of metal ions in biological systems.

Properties

IUPAC Name

5-quinolin-7-ylfuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-14(17)13-6-5-12(18-13)10-4-3-9-2-1-7-15-11(9)8-10/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTDETHHHSHXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)C3=CC=C(O3)C(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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